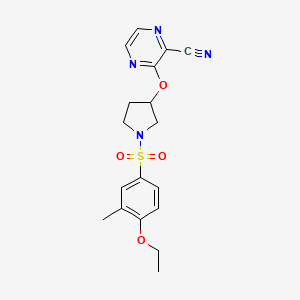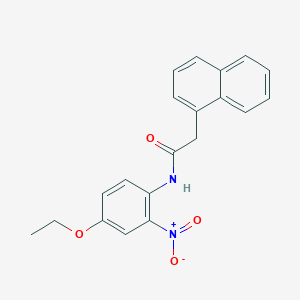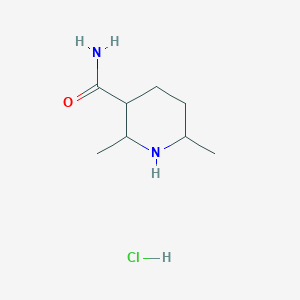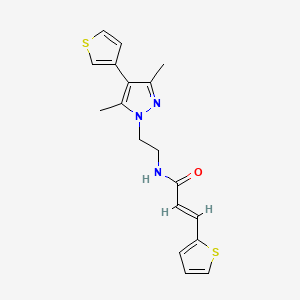![molecular formula C7H16Cl2N2 B2531637 1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride CAS No. 2413877-00-4](/img/structure/B2531637.png)
1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride is a chemical compound that is part of a class of structures known as azabicyclooctanes. These structures are characterized by a nitrogen atom incorporated into a bicyclic framework, which can be manipulated to create various derivatives with potential pharmacological activities. The compound is likely to be a salt form, given the presence of dihydrochloride, which suggests its use in a more stable or bioavailable form for potential therapeutic applications.
Synthesis Analysis
The synthesis of azabicyclooctane derivatives can be achieved through various methods. For instance, the Grob fragmentation of azabicyclo[2.2.2]octene leads to a dihydropyridinium intermediate, which can react with organocuprates and other nucleophiles to create polysubstituted piperidines . Additionally, multi-component coupling reactions involving aldehydes, amides, and maleic anhydride can yield 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids, which can be further elaborated into various compounds . These methods demonstrate the versatility of azabicyclooctane derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system. This structure can adopt various conformations, as seen in the synthesis of amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines, which adopt a chair-envelope conformation with the N-CH3 group in an equatorial disposition . The conformational preferences of these molecules can significantly influence their chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Azabicyclooctane derivatives can undergo a range of chemical reactions. For example, the Diels-Alder reaction is a common method used to construct the bicyclic framework, as demonstrated in the synthesis of optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid . Furthermore, the cycloaddition of 2H-1,4-oxazin-2-ones and alkene compounds can yield dichloro-oxa-azabicyclooctenones, which can be transformed into pyridine- and piperidinecarboxylates . These reactions highlight the reactivity of the azabicyclooctane scaffold and its utility in generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclooctane derivatives are influenced by their molecular structure. The presence of the nitrogen atom and the bicyclic ring system can affect the compound's polarity, solubility, and stability. For instance, the synthesis of aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety has shown that these compounds can exhibit high affinity for the central muscarinic cholinergic receptor, indicating their potential as therapeutics for Alzheimer's disease . The physical properties such as melting points, boiling points, and solubility in various solvents would be determined by the specific substituents and functional groups present on the azabicyclooctane core.
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-2-4-9-3-1-6(7)5-9;;/h6-7H,1-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHRWMYLOIFSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC(C1C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2531555.png)
![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)



![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)





![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)